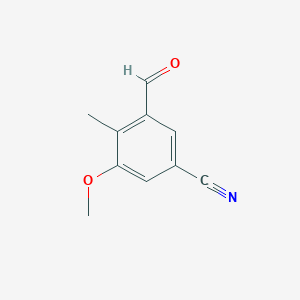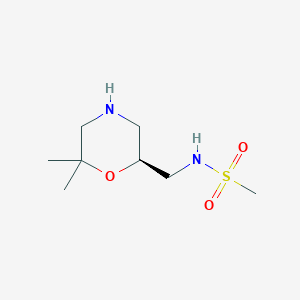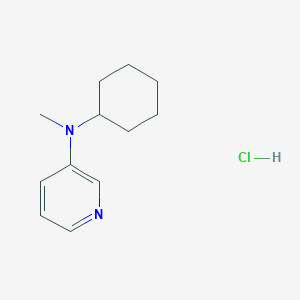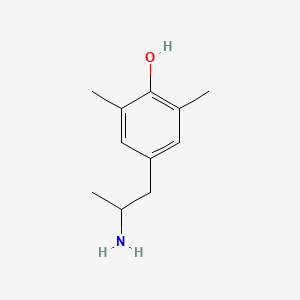![molecular formula C10H13N3 B12820864 2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
2-propyl-1H-benzo[d]imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a propyl group attached to the nitrogen atom at position 2 and an amine group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1H-benzo[d]imidazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-propyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Applications De Recherche Scientifique
2-propyl-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-propyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with receptors in the central nervous system, resulting in antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the propyl group at position 2, leading to different biological activities.
2-methyl-1H-benzo[d]imidazol-4-amine: Contains a methyl group instead of a propyl group, resulting in variations in its chemical reactivity and biological properties.
Uniqueness
2-propyl-1H-benzo[d]imidazol-4-amine is unique due to the presence of the propyl group at position 2, which can influence its lipophilicity, binding affinity, and overall biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-propyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-4-9-12-8-6-3-5-7(11)10(8)13-9/h3,5-6H,2,4,11H2,1H3,(H,12,13) |
Clé InChI |
POMAPWKXZDIJRT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=CC=C2N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)


![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)


![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)



![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)


